molecular formula C13H13NO2 B103520 Ethyl 2-cyano-3-(4-methylphenyl)acrylate CAS No. 18300-87-3

Ethyl 2-cyano-3-(4-methylphenyl)acrylate

Cat. No. B103520
CAS RN: 18300-87-3
M. Wt: 215.25 g/mol
InChI Key: KKIZDEFOEGGSKX-XYOKQWHBSA-N
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Description

Ethyl 2-cyano-3-(4-methylphenyl)acrylate is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. The compound is related to a family of cyanoacrylates, which are known for their adhesive properties and rapid polymerization upon exposure to moisture. The presence of the cyano group and the acrylate moiety suggests that this compound could be involved in various chemical reactions and possess unique physical and chemical characteristics.

Synthesis Analysis

The synthesis of related ethyl 2-cyanoacrylate compounds involves various methods, including the diradical polymerization of acrylonitrile initiated by related cyanoacrylate esters , the regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate with primary amines , and the condensation reaction of aldehydes with methyl cyanoacetate . These methods demonstrate the versatility in synthesizing substituted cyanoacrylates, which can be tailored for specific applications.

Molecular Structure Analysis

The molecular structure of ethyl 2-cyano-3-(4-methylphenyl)acrylate and its derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For instance, a novel ethyl 2-cyanoacrylate derivative's structure was confirmed using NMR, UV-Visible, FT-IR, and mass spectroscopy, supported by DFT calculations . Similarly, the structure of another derivative was determined by single crystal X-ray diffraction, revealing a three-dimensional supramolecular network . These studies provide insights into the molecular conformation and interactions that govern the stability and reactivity of these compounds.

Chemical Reactions Analysis

The reactivity of ethyl 2-cyanoacrylate derivatives has been explored in various chemical reactions. For example, the diradical polymerization of acrylonitrile initiated by a related cyanoacrylate ester suggests that these compounds can act as initiators in polymerization reactions . Additionally, the synthesis of substituted cyanoacrylates through regioselective coupling indicates their potential in creating diverse chemical structures . The electrophilic nature of these compounds, as indicated by their high global electrophilicity index, also suggests that they can participate in nucleophilic addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-cyano-3-(4-methylphenyl)acrylate derivatives have been characterized through experimental and theoretical studies. Vibrational frequency analysis and spectroscopic techniques have been used to investigate the vibrational modes and functional groups present in these compounds . Theoretical calculations have provided information on the HOMO-LUMO energy gap, indicating the electronic properties and stability of the molecules . Additionally, the thermal and electrical characterizations of a related crystal suggest potential applications in optoelectronic devices .

Scientific Research Applications

Chemical Synthesis and Intermediates

Ethyl 2-cyano-3-(4-methylphenyl)acrylate has been explored in various chemical syntheses. For instance, it is utilized in a novel one-pot, three-component Wittig–SNAr approach to produce intermediates for aurora 2 kinase inhibitors. This method, starting from readily available haloaromatic aldehydes, amines, and phosphonium salts, highlights the efficient formation of new C(sp2)–N and C(sp2)–C(sp2) double bonds using water as a solvent under metal-free conditions (Xu et al., 2015).

Crystal Structure and Analysis

Research involving ethyl 2-cyano-3-(4-methylphenyl)acrylate also extends to crystallography. A study conducted on its variant, the Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, showcases its structural determination via X-ray diffraction. This isomer forms a three-dimensional supramolecular network, stabilized by hydrogen bonds and π⋯π stacking interactions, offering insights into molecular conformation and the roles of noncovalent interactions in crystal packing (Matos et al., 2016).

Photophysical Properties

Another aspect of research delves into the photophysical properties of ethyl 2-cyano-3-(4-methylphenyl)acrylate derivatives. One study investigated the structural, optical, thermal, and electrical characteristics of ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate crystals, grown by a slow cooling method. This research contributes to the understanding of the absorption, emission, and conductivity properties of such compounds (Kotteswaran et al., 2017).

Synthetic Procedures and Applications

Ethyl 2-cyano-3-(4-methylphenyl)acrylate is also a component in the synthesis of various novel compounds. For instance, its role in the synthesis of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates has been studied, showcasing their antioxidant and anti-inflammatory activities. The synthesis procedure is noted for its efficiency, eco-friendliness, and high purity of products (Madhavi & Sreeramya, 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm to health . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

ethyl (E)-2-cyano-3-(4-methylphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-3-16-13(15)12(9-14)8-11-6-4-10(2)5-7-11/h4-8H,3H2,1-2H3/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIZDEFOEGGSKX-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(C=C1)C)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201226613
Record name Ethyl (2E)-2-cyano-3-(4-methylphenyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201226613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-3-(4-methylphenyl)acrylate

CAS RN

2017-88-1, 18300-87-3
Record name Ethyl (2E)-2-cyano-3-(4-methylphenyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2017-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (2E)-2-cyano-3-(4-methylphenyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201226613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL ALPHA-CYANO-4-METHYLCINNAMATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JJ Chen, J Wang - Dyes and pigments, 1995 - Elsevier
A series of 3-cyano-4-substituted-6-pyrenyl-2-pyridone derivatives (7a–7h) was prepared by cyclization of ethyl 2-cyano-3-substituted acrylates (5a–5h) with 3-acetylpyrene (6) in the …
Number of citations: 9 www.sciencedirect.com
KE Saadon, NMH Taha, NA Mahmoud… - Journal of the Iranian …, 2022 - Springer
A new series of pyridine-2-one and pyrazole derivatives were designed and synthesized based on cyanoacrylamide derivatives containing 2,4-dichlro aniline and 6-methyl 2-amino …
Number of citations: 25 link.springer.com
KB Badiger, SY Khatavi, PB Hiremath… - Current …, 2022 - ingentaconnect.com
Background: The present work describes an eco-friendly and sustainable approach for the Knoevenagel condensation of an aromatic aldehyde with ethyl cyanoacetate, and …
Number of citations: 3 www.ingentaconnect.com
I Meskini, M Daoudi, A Kerbal, B Bennani… - Journal of Saudi …, 2012 - Elsevier
An efficient and facile method for the synthesis of novel structurally diverse β-amino dicarbonyl compounds is described by exploring the aza-Michael addition reaction in an aqueous …
Number of citations: 6 www.sciencedirect.com
M Hajjami, F Ghorbani, S Rahimipanah… - Chinese Journal of …, 2015 - Elsevier
Zr(IV)-salen-MCM-41 was prepared by reaction of NH 2 -MCM-41 with salicylaldehyde to afford Schiff base ligands. Thereafter, ZrOCl 2 ·8H 2 O was reacted with the Schiff base ligands …
Number of citations: 24 www.sciencedirect.com
SR Mangaonkar, FV Singh
Number of citations: 0

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